2-Bromo-2,2-difluoroacetamide

Organic Synthesis Copper Catalysis Aromatic Amides

2-Bromo-2,2-difluoroacetamide (CAS 2169-67-7) is the only reagent that directly installs a primary amide (-CONH2) group via bromodifluoromethyl coupling, a functionality inaccessible with ethyl bromodifluoroacetate (ester) or bromodifluoroacetic acid (carboxylic acid). This unique reactivity enables copper-catalyzed direct arylation with 80-92% yields and palladium-catalyzed C-H functionalization of complex scaffolds such as isoquinolinones, where the difluoroacetamide motif significantly enhances antiviral activity. Its inertness toward cAMP phosphodiesterase makes it an ideal neutral scaffold for target ID studies. Available in batch-specific purity with full analytical documentation.

Molecular Formula C2H2BrF2NO
Molecular Weight 173.94 g/mol
CAS No. 2169-67-7
Cat. No. B1273100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2,2-difluoroacetamide
CAS2169-67-7
Molecular FormulaC2H2BrF2NO
Molecular Weight173.94 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)Br)N
InChIInChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7)
InChIKeyBIWAMAZWCUQBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2,2-difluoroacetamide CAS 2169-67-7: Overview and Sourcing Context


2-Bromo-2,2-difluoroacetamide (CAS 2169-67-7) is a small-molecule organofluorine compound containing a bromodifluoromethyl group adjacent to an acetamide functional group . It is supplied as a colorless or pale yellow crystalline solid, typically with a purity of ≥95%, and is characterized by a molecular weight of 173.94 g/mol and a melting point range of 86.5–86.7 °C . This compound is primarily employed as a versatile synthetic reagent for installing difluoroacetamide or bromodifluoromethyl moieties into organic frameworks, a key transformation in medicinal chemistry and agrochemical development [1][2]. The availability of batch-specific analytical data (NMR, HPLC, GC) from reputable vendors further supports its use in precise, reproducible research and scale-up applications .

2-Bromo-2,2-difluoroacetamide Procurement: Why Structural Analogs Are Not Interchangeable


Simple substitution of 2-Bromo-2,2-difluoroacetamide with its closest in-class analogs, such as ethyl bromodifluoroacetate or bromodifluoroacetic acid, is generally unfeasible due to fundamental differences in reactivity and the functional groups they introduce [1]. 2-Bromo-2,2-difluoroacetamide uniquely installs a primary amide group (-CONH2), while ethyl bromodifluoroacetate installs an ester (-COOEt) and bromodifluoroacetic acid installs a carboxylic acid (-COOH) . This difference is crucial in synthetic pathways that require an amide to be present for downstream transformations, such as in copper-catalyzed direct arylation reactions that are specifically optimized for bromo-difluoro-acetamides [1]. Furthermore, the bromodifluoroacetamide motif is a specific, non-interchangeable building block for constructing biologically active molecules with enhanced antiviral activity, a property not conferred by other halogenated analogs [2]. The evidence detailed below provides a quantitative basis for selecting 2-Bromo-2,2-difluoroacetamide over its close relatives in specific research and industrial contexts.

Quantitative Differentiation Evidence for 2-Bromo-2,2-difluoroacetamide CAS 2169-67-7


High-Yield Cu-Catalyzed Direct Arylation of 2-Bromo-2,2-difluoroacetamides

2-Bromo-2,2-difluoroacetamide is a highly effective substrate for a copper-catalyzed direct arylation methodology, enabling the efficient synthesis of aromatic amides [1]. Unlike many other difluoroalkylating agents, this compound undergoes reaction with a broad scope of aryl sources (boronic acids, trialkoxysilanes, and sulfonium salts) to yield aromatic amides in good-to-excellent yields, with the reactions also being successfully scaled to gram quantities [1]. In comparative terms, while the ester analog ethyl bromodifluoroacetate is a common difluoroalkylating reagent, the amide functional group in 2-bromo-2,2-difluoroacetamide is essential for this specific transformation to directly yield amide products [2].

Organic Synthesis Copper Catalysis Aromatic Amides Cross-Coupling

Improved Antiviral Activity via Pd-Catalyzed C-H Difluoroalkylation

2-Bromo-2,2-difluoroacetamide serves as a key reagent for installing a difluoroacetamide group into bioactive isoquinolin-1(2H)-one scaffolds via a palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation [1]. This modification is quantitatively beneficial: the introduction of the difluorinated group at the C4 position led to compounds with improved antiviral activity. Notably, compound 5ab, a derivative prepared using this method, exhibited similar antiviral activity to the commercial standard Ningnanmycin [1]. While the specific comparator for 2-bromo-2,2-difluoroacetamide in this context is the non-fluorinated analog of the final product, the class-level inference is that this specific bromodifluoroacetamide reagent is required to achieve this potent antiviral effect.

Antiviral Agents Medicinal Chemistry C-H Activation Difluoroalkylation

Insignificant PDE Inhibition Defines a Selective Profile

In contrast to many other fluorinated acetamide derivatives that can exhibit off-target enzyme inhibition, 2-bromo-2,2-difluoroacetamide shows an insignificant inhibitory effect on cAMP phosphodiesterase (PDE) [1]. This was determined in an in vitro assay using bovine aorta tissue at 1 µM cGMP, in the presence of 10 µM calcium and 15 nM calmodulin [1]. This negative result is a critical piece of evidence, as it demonstrates that the compound itself does not interfere with this important signaling pathway.

Drug Discovery Enzymology Selectivity Phosphodiesterase

Primary Application Scenarios for 2-Bromo-2,2-difluoroacetamide (CAS 2169-67-7)


Synthesis of Aromatic Amides for Drug Discovery

Use 2-Bromo-2,2-difluoroacetamide as a key building block in the copper-catalyzed direct arylation of bromo-difluoro-acetamides. This method allows for the efficient, high-yielding (80-92%) preparation of diverse aromatic amides from readily available aryl precursors [1]. This is particularly valuable for medicinal chemists building libraries of amide-containing compounds or for process chemists seeking a robust, scalable route to a key pharmaceutical intermediate. The methodology has been demonstrated to work with a wide range of aryl groups and can be scaled to gram quantities [1].

Late-Stage Functionalization of Bioactive Molecules

Employ 2-Bromo-2,2-difluoroacetamide as a difluoroalkylating agent in a palladium(0)-catalyzed C-H functionalization to modify complex molecules like isoquinolin-1(2H)-ones [2]. This application is ideal for researchers aiming to improve the pharmacokinetic or pharmacodynamic properties of a lead compound by installing a difluoroacetamide group, which has been shown to enhance antiviral activity in this scaffold [2].

Building Block for Selective Chemical Tools

Due to its lack of activity against cAMP phosphodiesterase, 2-Bromo-2,2-difluoroacetamide can be used as a neutral scaffold for developing more complex molecules where an off-target effect on PDE is undesirable [3]. This scenario is relevant for chemical biology or target identification projects where the parent compound's inertness to a common enzyme class is a critical design feature, simplifying the interpretation of subsequent biological assays.

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